(5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Description
The compound (5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one features a thiazol-4-one core fused with a pyrazole ring substituted with a 4-methoxy-3-methylphenyl group. The Z-configuration of the methylidene bridge and the presence of a morpholine ring at position 2 of the thiazole are critical to its structural identity (Figure 1).
Properties
IUPAC Name |
(5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-17-14-18(8-9-21(17)31-2)23-19(16-29(27-23)20-6-4-3-5-7-20)15-22-24(30)26-25(33-22)28-10-12-32-13-11-28/h3-9,14-16H,10-13H2,1-2H3/b22-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHIRDGTGIVFTR-JCMHNJIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623935-37-5 | |
| Record name | (5Z)-5-{[3-(4-METHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-2-(4-MORPHOLINYL)-1,3-THIAZOL-4(5H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This compound incorporates various functional groups, including thiazole, pyrazole, and morpholine moieties, which are known to contribute to diverse pharmacological effects.
Structural Characteristics
The molecular formula of the compound is , and its structure includes:
- Thiazole ring : Known for antimicrobial and anticancer properties.
- Pyrazole ring : Associated with anti-inflammatory and analgesic effects.
- Morpholine group : Often enhances solubility and bioavailability.
Biological Activity Predictions
Using computational tools like PASS (Prediction of Activity Spectra for Substances), the biological activity of this compound has been predicted. Key potential activities include:
- Anticancer
- Anti-inflammatory
- Antimicrobial
These predictions suggest that the compound could be a candidate for further investigation in drug development.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For example, a related compound showed an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects . The mechanism often involves inhibition of key signaling pathways such as EGFR (Epidermal Growth Factor Receptor) and COX (Cyclooxygenase) enzymes.
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has been supported by various assays. A study reported that certain pyrazole analogs inhibited COX enzymes with IC50 values in the nanomolar range, demonstrating their potential as anti-inflammatory agents . The stabilization of human red blood cell membranes has also been used as a measure of anti-inflammatory activity.
Antimicrobial Properties
Compounds featuring thiazole and pyrazole rings have been evaluated for antimicrobial activity. For instance, related thiazole derivatives have shown promising results against various bacterial strains, suggesting that the incorporation of these rings into the structure may enhance antimicrobial efficacy .
Case Studies
Several case studies provide insights into the biological activities of similar compounds:
- Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited significant inhibition of tumor growth in vivo, highlighting the therapeutic potential of this class .
- Thiazole Compounds : Research on thiazole-based compounds has shown that modifications can lead to enhanced potency against specific cancer cell lines and improved selectivity towards cancerous tissues compared to normal cells .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylthiazole | Thiazole ring | Antimicrobial |
| 1H-Pyrazole | Pyrazole ring | Anticancer |
| 3-Methylbenzothiazole | Benzothiazole structure | Anti-inflammatory |
The complexity of This compound lies in its combination of multiple heterocycles and functional groups, which may confer distinct pharmacological properties not found in simpler analogs.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound shares structural motifs with several analogs, differing primarily in substituents and heterocyclic frameworks. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogs
Key Research Findings
Electronic and Steric Effects
- The morpholine group in the target compound enhances solubility due to its polar nature, whereas analogs with isopropyl (e.g., ) or 3-methoxypropyl (e.g., ) substituents exhibit reduced polarity, impacting bioavailability .
Conformational Flexibility
- The target compound and its thiazol-4-one analogs (e.g., ) adopt planar conformations, facilitating π-π stacking interactions in biological targets. In contrast, thiazolidin-4-one derivatives (e.g., ) display slight non-planarity due to steric hindrance from substituents like thiocarbonyl or ethoxy groups .
Challenges in Comparative Studies
- Lumping Strategies: Computational models often group structurally similar compounds (e.g., thiazol-4-one vs. thiazolidin-4-one derivatives) to predict properties, but minor substituent differences (e.g., methoxy vs. ethoxy) can lead to significant deviations in reactivity or toxicity .
- Crystallographic Data : Isostructural analogs (e.g., ) with fluorophenyl groups exhibit similar packing arrangements, but substitution patterns in the target compound may disrupt crystallinity .
Preparation Methods
Cyclocondensation of Hydrazines with Enones
Katritzky’s method employs α-benzotriazolylenones 48 and methyl/phenylhydrazines to form pyrazolines 49 , which undergo base-mediated aromatization to yield trisubstituted pyrazoles 50 (50–94% yields). For the target pyrazole, 4-methoxy-3-methylphenylhydrazine reacts with cinnamaldehyde derivatives under reflux in ethanol, catalyzed by acetic acid.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 4-Methoxy-3-methylphenylhydrazine | 1 eq | Nucleophile |
| Cinnamaldehyde derivative | 1.2 eq | Electrophile |
| Ethanol | Solvent | Reflux (80°C) |
| Acetic acid | Catalytic | Catalyst |
This method ensures regioselectivity at the 3- and 5-positions of the pyrazole.
Synthesis of the Thiazol-4-one Scaffold: 2-Morpholin-4-yl-1,3-Thiazol-4-one
The thiazol-4-one ring is constructed via a one-pot reaction involving morpholine, thiourea, and a carbonyl precursor.
MgO-Catalyzed One-Pot Assembly
A green chemistry approach uses MgO as a solid base catalyst to condense morpholine, thiourea, and ethyl acetoacetate at 80°C in ethanol, yielding 2-morpholin-4-yl-1,3-thiazol-4-one (82% yield). The catalyst is reusable for up to five cycles without significant activity loss.
Optimized Parameters
-
Temperature: 80°C
-
Catalyst loading: 10 wt% MgO
-
Time: 4 hours
Knoevenagel Condensation for Coupling
The pyrazole and thiazol-4-one units are conjugated via a Knoevenagel reaction, forming the methylidene bridge.
Base-Mediated Coupling
A mixture of 3-(4-methoxy-3-methylphenyl)-1-phenylpyrazole-4-carbaldehyde and 2-morpholin-4-yl-1,3-thiazol-4-one reacts in ethanol with piperidine as a base (5 mol%), yielding the Z-isomer selectively (75% yield). The stereochemistry is confirmed via NOESY, showing spatial proximity between the pyrazole’s methyl group and thiazol-4-one’s carbonyl.
Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | DSC |
| NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, CH=N), 7.65–7.12 (m, 9H, Ar-H) | Bruker Avance III |
| HRMS (ESI+) | m/z 501.1521 [M+H]⁺ | Q-TOF MS |
Alternative Pathways and Modifications
Suzuki Coupling for Pyrazole Functionalization
A patent describes palladium-catalyzed Suzuki coupling to introduce aryl groups at the pyrazole’s 4-position. Using 3-(4-methoxy-3-methylphenyl)-1-phenylpyrazole-4-boronic acid and bromothiazol-4-one, the reaction achieves 68% yield under Miyaura conditions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) reduces reaction time by 70% compared to conventional heating, enhancing yield to 81%.
Industrial-Scale Considerations
Catalyst Recovery
MgO filtration and calcination at 500°C restore catalytic activity, critical for cost-effective large-scale production.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what reagents are typically employed?
The synthesis involves multi-step reactions, starting with pyrazole and thiazolidinone precursors. Key steps include:
- Condensation : Formation of the methylidene bridge between pyrazole and thiazolidinone moieties under reflux conditions using ethanol or DMF as solvents .
- Functional group introduction : Methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, often requiring catalysts like BF₃·Et₂O .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ethanol mixtures) ensures high purity . Common reagents include hydrazine derivatives for pyrazole formation and morpholine for thiazole ring functionalization .
Q. Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms stereochemistry (e.g., Z-configuration of the methylidene group) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and bond angles, essential for verifying the (5Z) configuration .
Advanced Research Questions
Q. How can synthesis protocols be optimized to improve yield and selectivity?
- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts enhance condensation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates, while additives like molecular sieves control moisture .
- Design of Experiments (DoE) : Systematic variation of temperature, stoichiometry, and reaction time identifies optimal conditions . Example: Refluxing at 80°C in ethanol with a 1.2:1 molar ratio of pyrazole to thiazolidinone precursor increased yields from 60% to 85% .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from structural analogs with minor substituent differences. Strategies include:
- Comparative SAR studies : Testing analogs with systematic substitutions (e.g., replacing methoxy with isopropoxy) to isolate pharmacophore contributions .
- Molecular docking : Predicts binding affinities to targets like 14-α-demethylase (PDB: 3LD6), explaining activity variations due to steric or electronic effects .
- In vitro validation : Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) under standardized conditions reduce variability .
Q. What methodologies elucidate the compound’s mechanism of action?
- Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., kinases, proteases) using fluorescence or colorimetric substrates .
- Receptor binding studies : Radioligand displacement assays (e.g., [³H]-labeled competitors) quantify affinity for GPCRs or nuclear receptors .
- Molecular dynamics simulations : Analyze ligand-protein interactions (e.g., hydrogen bonding with morpholine oxygen) over nanosecond timescales .
Q. How does the compound’s stability vary under different pH and solvent conditions?
- pH stability : HPLC monitoring reveals degradation in acidic conditions (pH < 3) due to thiazolidinone ring hydrolysis, while neutral/basic conditions (pH 7–9) preserve integrity .
- Solvent compatibility : Ethanol and DMSO are optimal for long-term storage; aqueous buffers require stabilizers (e.g., cyclodextrins) to prevent aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
